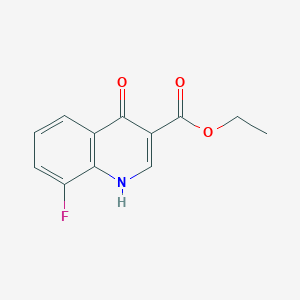

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

CAS No.: 63010-69-5

Cat. No.: VC3702321

Molecular Formula: C12H10FNO3

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63010-69-5 |

|---|---|

| Molecular Formula | C12H10FNO3 |

| Molecular Weight | 235.21 g/mol |

| IUPAC Name | ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) |

| Standard InChI Key | MPUYCZQHTGRPNE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F |

Introduction

Chemical Identity and Properties

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a fluorinated quinoline derivative with significant pharmacological potential. This compound is characterized by a quinoline core structure with specific functional groups that contribute to its chemical reactivity and biological activity.

Basic Identification

The compound is primarily identified by its CAS number 63010-69-5 and is known by several synonyms including ethyl 1,4-dihydro-8-fluoro-4-oxoquinoline-3-carboxylate and ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . The MDL number associated with this compound is MFCD00052242 . These identifiers are crucial for unambiguous reference in scientific literature and chemical databases, allowing researchers to access consistent information about the compound across different sources.

Physical and Chemical Properties

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate has a molecular formula of C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol . The compound's structure features a quinoline scaffold with fluorine substitution at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. This particular arrangement of functional groups contributes to the compound's chemical behavior and reactivity patterns.

Table 1: Physical and Chemical Properties of Ethyl 8-Fluoro-4-Hydroxyquinoline-3-Carboxylate

Synthesis and Preparation

The synthesis of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate involves specific chemical transformations that ensure the correct positioning of functional groups on the quinoline scaffold.

Synthetic Routes

While the search results don't provide a direct synthesis route for ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, they do offer insights into the synthesis of related compounds that can inform our understanding. For instance, a related compound, ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, is synthesized from 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester (which is another name for our target compound) through reaction with phosphorus oxychloride (POCl₃) . This suggests that our target compound serves as an important intermediate in the synthesis of other quinoline derivatives.

The reaction involves heating the mixture at 100°C for 3.5 hours, followed by cooling and concentration to yield the product . This synthetic approach demonstrates the reactivity of the hydroxyl group at the 4-position, which can be substituted with a chlorine atom under appropriate conditions.

Stock Solution Preparation

For laboratory use, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate can be prepared as stock solutions of various concentrations. For example, to prepare a 10 mM solution, 4.2515 mL of solvent would be required for 1 mg of the compound . The compound should be stored at room temperature, away from moisture, and solutions should be prepared according to the compound's solubility in different solvents . To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment is recommended .

Table 2: Stock Solution Preparation of Ethyl 8-Fluoro-4-Hydroxyquinoline-3-Carboxylate

| Concentration | Amount of Compound | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 4.2515 mL | 21.2576 mL | 42.5152 mL |

| 5 mM | 0.8503 mL | 4.2515 mL | 8.503 mL |

| 10 mM | 0.4252 mL | 2.1258 mL | 4.2515 mL |

This preparation guidance is essential for researchers working with the compound in laboratory settings, ensuring consistent and reproducible results across experiments.

Applications and Research Significance

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate demonstrates significant versatility in its applications, spanning multiple fields of scientific research and development.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections and cancer . The quinoline scaffold is known for its diverse biological activities, making derivatives like ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate valuable starting points for drug discovery efforts. Specifically, it is used as an intermediate to prepare halogenated 4-quinolones with antiplasmodial activities , indicating its potential contribution to antimalarial drug development.

Antimicrobial Research

The unique structure of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate contributes to its effectiveness against a range of pathogens, making it valuable in the development of new antimicrobial agents . Quinoline derivatives in general are widely studied for their antimicrobial properties, and the specific substitution pattern in this compound may enhance these effects through mechanisms that involve interaction with microbial cellular components.

Fluorescent Probes

The compound's fluorescent properties allow it to be used in biological imaging, aiding researchers in visualizing cellular processes in real-time . The presence of the fluorine atom and the conjugated system in the quinoline scaffold likely contribute to these fluorescent properties, making the compound useful for tracking molecular interactions and cellular pathways in biological systems.

Material Science

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate can be incorporated into polymers to create materials with enhanced properties, such as improved thermal stability and UV resistance . These properties make the compound valuable in various industrial applications where materials must withstand harsh conditions or prolonged exposure to ultraviolet radiation.

Biochemical Assays

The compound is utilized in assays to study enzyme activity and interactions, providing insights that are crucial for drug discovery and development . Its well-defined structure and predictable chemical behavior make it a reliable tool for studying biochemical processes and identifying potential therapeutic targets.

Comparison with Related Compounds

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate belongs to a family of structurally related compounds that share the quinoline scaffold but differ in their substitution patterns.

Structural Analogues

Several structural analogues of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate appear in the scientific literature, including ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS: 56824-90-9) and ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-02-4) . These compounds differ primarily in the position and nature of the halogen substituents on the quinoline ring, which can significantly influence their chemical and biological properties.

Table 3: Comparison of Ethyl 8-Fluoro-4-Hydroxyquinoline-3-Carboxylate with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | 63010-69-5 | C₁₂H₁₀FNO₃ | 235.21 | Base compound |

| Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | 56824-90-9 | C₁₂H₉ClFNO₂ | 253.66 | Chlorine at 4-position instead of hydroxyl |

| Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | 75001-02-4 | C₁₂H₉ClFNO₃ | 269.65 | Additional chlorine at 7-position |

Structure-Activity Relationships

The structural differences between these related compounds can provide insights into structure-activity relationships within this class of molecules. For instance, the replacement of the 4-hydroxyl group with a chlorine atom, as in ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, may alter the compound's electron distribution and hydrogen-bonding capabilities, potentially affecting its biological activity and chemical reactivity.

Similarly, the addition of a chlorine atom at the 7-position, as in ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, introduces further electronic and steric effects that could influence the compound's interactions with biological targets. These structure-activity relationships are valuable for rational design of new compounds with optimized properties for specific applications.

Research Significance and Future Directions

The ongoing interest in ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate reflects its importance in various scientific disciplines and suggests promising avenues for future research.

Current Research Trends

Current research involving ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate appears to focus primarily on its applications in pharmaceutical development, particularly in the context of antimicrobial and antiplasmodial agents . The compound's role as a synthetic intermediate in preparing other bioactive molecules underscores its importance in medicinal chemistry and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume